2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride
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Overview
Description
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride is a sulfonate ester that belongs to the class of bicyclic compounds. It has a unique structure characterized by a tricyclic framework with an oxygen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride typically involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Alcohol+Methanesulfonyl chloride→2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride exerts its effects involves the formation of a reactive intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations, leading to the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide
- 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonate
Uniqueness
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride is unique due to its tricyclic structure and the presence of the methanesulfonyl group, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable reagent in various chemical transformations and applications.
Properties
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZJCRGTKDNSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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